(-)-O-Desmethyl Tramadol-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

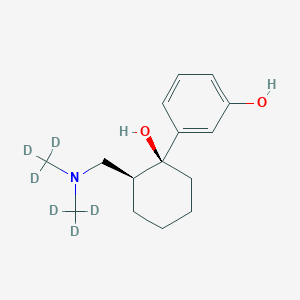

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a hydroxyl group and a phenol group, making it an interesting subject for chemical research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the hydroxyl group, and subsequent attachment of the phenol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Análisis De Reacciones Químicas

Types of Reactions

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and phenol groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol is unique due to its specific structural features, such as the combination of a cyclohexyl ring with hydroxyl and phenol groups

Actividad Biológica

Introduction

(-)-O-Desmethyl Tramadol-d6 is a stable isotope-labeled metabolite of tramadol, a widely used analgesic. Understanding its biological activity is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and metabolic pathways.

Metabolism of Tramadol

Tramadol undergoes extensive metabolism in the body, primarily through cytochrome P450 enzymes. The key metabolites include:

- O-Desmethyl Tramadol (M1) : Formed by CYP2D6, this metabolite exhibits significant analgesic properties.

- N-Desmethyl Tramadol (M2) : Formed by CYP2B6 and CYP3A4; it has minimal opioid agonist effects compared to M1 .

Table 1: Metabolic Pathways of Tramadol

| Metabolite | Enzyme(s) Involved | Biological Activity |

|---|---|---|

| O-Desmethyl Tramadol (M1) | CYP2D6 | Significant analgesic effects |

| N-Desmethyl Tramadol (M2) | CYP2B6, CYP3A4 | Minimal opioid effects |

Opioid Receptor Activity

The analgesic effects of this compound are primarily attributed to its action on the µ-opioid receptor . Studies have shown that M1 has a much higher affinity for this receptor compared to tramadol itself, enhancing its analgesic efficacy significantly .

Muscarinic Receptor Interaction

Recent research indicates that this compound also interacts with muscarinic receptors, particularly M1 and M3 types. In a study involving Xenopus oocytes, it was found that:

- Inhibition of M1 Receptors : this compound inhibited acetylcholine-induced currents in M1 receptors with an IC50 value of approximately 2 µM.

- Minimal Effect on M3 Receptors : The compound did not significantly affect M3 receptor activity .

This dual action may suggest a broader mechanism contributing to its analgesic properties.

Table 2: Receptor Interaction Data

| Receptor Type | Effect | IC50 Value |

|---|---|---|

| M1 | Inhibition of ACh currents | 2 µM |

| M3 | No significant inhibition | Not applicable |

Clinical Implications

A study analyzed the impact of genetic polymorphisms in the CYP2D6 enzyme on tramadol's efficacy. It was found that patients with reduced CYP2D6 activity required higher doses of tramadol to achieve similar analgesic effects compared to extensive metabolizers, highlighting the importance of this compound formation in pain management .

Environmental Impact

Research has also explored the occurrence of tramadol and its metabolites in wastewater treatment plants. The presence of this compound was detected, raising concerns about environmental contamination and the need for effective removal strategies during wastewater processing .

Propiedades

IUPAC Name |

3-[(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUQVWARXYRCG-RJSIYLOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.